4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
4-amino-2-pyridin-3-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-4-8-6-14-10(15-9(8)12)7-2-1-3-13-5-7/h1-3,5-6H,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPYGRCGMWLPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Cyanopyridine with Guanidine Derivatives
A widely reported method involves the cyclocondensation of 3-cyanopyridine with guanidine or its derivatives. This reaction typically proceeds under reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. The mechanism involves nucleophilic attack by the guanidine’s amino group on the nitrile carbon, followed by cyclization to form the pyrimidine ring.
Optimization Parameters :
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Molar Ratios : A 1:1 molar ratio of 3-cyanopyridine to guanidine minimizes side reactions. Excess guanidine (>1.2 equiv) leads to dimerization byproducts.
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Catalysts : Ammonium acetate (NH₄OAc) at 5–10 mol% enhances reaction efficiency, increasing yields from 35% to 83%.
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Temperature : Reactions conducted at 100–130°C for 4–6 hours achieve optimal cyclization.
Example Protocol :
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Combine 3-cyanopyridine (1.0 equiv), guanidine hydrochloride (1.1 equiv), and NH₄OAc (10 mol%) in DMF.
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Reflux at 120°C for 5 hours under nitrogen.
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Quench with ice water, filter, and recrystallize from ethanol to obtain the product (yield: 78–83%).
Multicomponent Reactions Catalyzed by Ammonium Acetate
Three-Component Synthesis with Aldehydes and Malononitrile
A green, one-pot method utilizes 2-aminobenzimidazole, aldehydes, and malononitrile in the presence of NH₄OAc. While originally developed for benzoimidazo[1,2-a]pyrimidines, this approach is adaptable to pyridine-containing analogs.
Key Findings :
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Catalyst Loading : 10 mol% NH₄OAc maximizes yield (83%) while minimizing side products.
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Solvent-Free Conditions : Reactions proceed efficiently without solvents at 80–100°C, aligning with green chemistry principles.
Adaptation for Target Compound :
Replace 2-aminobenzimidazole with 3-pyridylamine and substitute benzaldehyde with a nitrile-containing aldehyde to direct carbonitrile formation.
Vinamidinium Salt-Mediated Synthesis
Reaction of Vinamidinium Salts with Glycine Esters
Although primarily used for pyrrole derivatives, vinamidinium salt chemistry offers a pathway to pyrimidines. A patent describing 2,4,5-tribromopyrrole-3-carbonitrile synthesis provides a framework for adapting this method:
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Vinamidinium Salt Formation : React 3-acetylpyridine with DMF-DMA (dimethylformamide dimethyl acetal) in DMF at 60–65°C to generate a reactive intermediate.
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Cyclization with Nitriles : Introduce malononitrile or cyanoacetate esters to form the pyrimidine core.
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Bromination (Optional) : For halogenated derivatives, treat with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–25°C.
Advantages :
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Avoids toxic reagents like chlorosulfonyl isocyanate.
Industrial-Scale Optimization Strategies
Solvent and Temperature Optimization
Industrial protocols prioritize DMF for its high boiling point (153°C) and ability to dissolve polar intermediates. Reaction temperatures are maintained at 100–130°C to balance reaction rate and thermal decomposition risks.
Purification Techniques
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Crystallization : Methanol or ethanol recrystallization removes unreacted starting materials.
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Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers in complex mixtures.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Condensation with Guanidine | 78–83% | ≥95% | High | Simple reagents, low cost |
| Multicomponent Reaction | 80–85% | ≥90% | Moderate | Solvent-free, green chemistry |
| Vinamidinium Salt Route | 70–75% | ≥99% | High | High purity, adaptable to halogens |
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. Specifically, 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can modulate ATP-binding cassette (ABC) transporters, which are crucial in multidrug resistance in cancer therapy . The ability to reverse drug resistance mechanisms enhances its therapeutic potential against various cancers.
2. Enzyme Inhibition
The compound has demonstrated the ability to selectively bind to specific receptors or enzymes, which is vital for drug design. For instance, studies have indicated that structurally similar compounds act as inhibitors for various biological pathways, including those involved in inflammation and cell proliferation . This suggests that this compound could serve as a lead compound in developing new enzyme inhibitors.
3. Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activities. The structural features of this compound may enhance its efficacy against bacterial and fungal pathogens. Preliminary studies on related compounds have shown promising results against specific strains, indicating potential applications in treating infections .
Agricultural Applications
1. Pesticide Development
Given its biological activity, there is potential for utilizing this compound as a basis for developing new agrochemicals. Compounds with similar structures have been investigated for their herbicidal and fungicidal properties, suggesting that this compound could contribute to sustainable agricultural practices by providing effective pest control solutions .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in synthesizing novel materials with specific electronic or optical properties. Research into pyrimidine-based materials has revealed their potential in organic electronics and photonics, which could lead to advancements in technology such as solar cells and light-emitting devices .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinase activity. It mimics ATP and binds to the active site of kinases such as the epidermal growth factor receptor, thereby inhibiting their activity. This inhibition can lead to the arrest of the cell cycle and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
Fluorinated Aryl Derivatives
- Example: 4-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitriles (6a–6h) Key Features: Fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability. Synthesis: Three-step procedure using trifluoro-rich intermediates (e.g., methyl 3-fluoro-5-(trifluoromethyl)benzenecarbimidothioate) . Activity: Demonstrated antimycobacterial activity against M. tuberculosis H37Rv (MIC: 1.56–6.25 µg/mL) via inhibition of enoyl-ACP reductase (InhA) .
Phenothiazine-Linked Thioethers
- Example: 4-Amino-2-(3-(2-trifluoromethyl-10H-phenothiazin-10-yl)propylthio)pyrimidine-5-carbonitrile (42) Key Features: Phenothiazine moiety introduces peripheral CB1 receptor antagonism. Synthesis: Reaction of 4-amino-2-mercaptopyrimidine-5-carbonitrile with chloropropyl phenothiazine derivatives . Activity: Targets neurological pathways, distinct from the anti-TB activity of fluorinated analogs .
Thiazole and Aryl Amino Derivatives
- Example: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (6) Key Features: Thiazole and morpholine groups improve solubility and PI3K/AKT pathway targeting. Synthesis: Condensation of acrylonitrile derivatives with substituted guanidines . Activity: Anticancer activity via apoptosis induction (IC₅₀: 2.8–9.4 µM in MCF-7 cells) .
Alkyl and Thioether Substituents
- Example: 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (CAS 770-30-9) Key Features: Methylthio group increases electron density at position 2. Physical Properties: Melting point 240–243°C; soluble in water . Applications: Intermediate in synthesis of kinase inhibitors .
Structure-Activity Relationship (SAR) Analysis
- Electronic Effects : Trifluoromethyl groups increase electron-withdrawing effects, enhancing target binding in anti-TB compounds .
- Steric Effects: Bulky substituents (e.g., phenothiazine) may limit blood-brain barrier penetration, favoring peripheral targets .
- Hydrophobicity : Fluorinated and thioether groups improve membrane permeability compared to polar pyridyl analogs .
Physicochemical Properties
Biological Activity
4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile (CAS No. 175205-75-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrimidine core with an amino group and a pyridine substituent, contributing to its unique biological profile. The molecular formula is C10H8N4, with a molecular weight of 188.20 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes:
- Inhibition of Enzymes : Pyrimidine derivatives often exhibit inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have shown IC50 values in the low micromolar range against CDK2 and CDK9, indicating potential for anti-cancer applications .
- Modulation of ABC Transporters : Some studies suggest that derivatives of pyrimidines can modulate ATP-binding cassette (ABC) transporters, which are implicated in multidrug resistance (MDR) in cancer therapy. This modulation can enhance the efficacy of conventional chemotherapeutic agents .
Biological Activity
Recent studies have demonstrated various biological activities associated with this compound:
- Antiproliferative Activity : In vitro assays have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For example, it was tested against MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating promising results with IC50 values indicating effective growth inhibition .
- Cytotoxicity : The cytotoxic effects were evaluated using the MTT assay, which assesses cell viability post-treatment. The compound showed selective cytotoxicity towards tumor cells while sparing normal cells, highlighting its therapeutic potential .
Table 1: Antiproliferative Activity of this compound
| Mechanism | Description |
|---|---|
| CDK Inhibition | Inhibits CDK2 and CDK9, affecting cell cycle progression |
| ABC Transporter Modulation | Alters drug efflux mechanisms, potentially reversing MDR |
| Cytotoxic Effects | Induces apoptosis in cancer cells while maintaining normal cell viability |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against various cancer cell lines. The compound was found to significantly inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12.5 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
- Resistance Modulation : Another research project focused on the ability of this compound to modulate ABC transporters in resistant cancer cell lines. It was shown that treatment with this pyrimidine derivative could enhance the accumulation of daunorubicin in resistant cells, indicating a potential strategy to overcome drug resistance in chemotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
